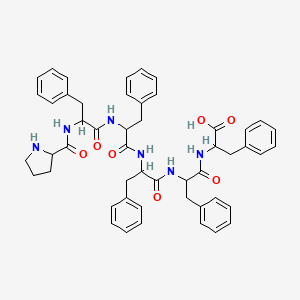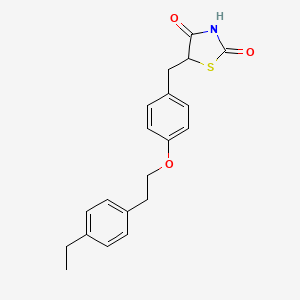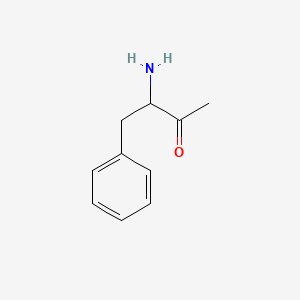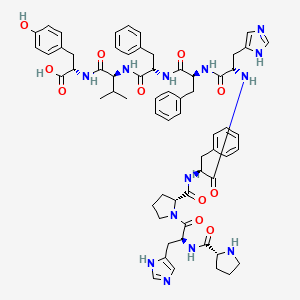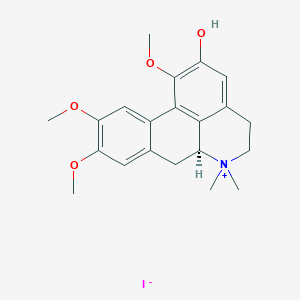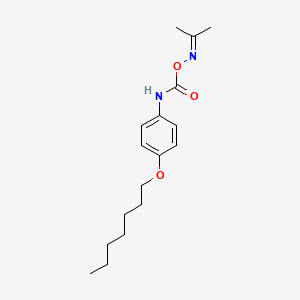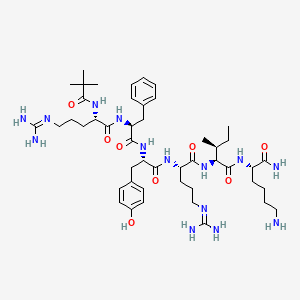
Piv-RYYRIK-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piv-RYYRIK-NH2, also known as pivaloyl-Arg-Tyr-Tyr-Arg-Ile-Lys-amide, is a synthetic peptide that has garnered attention for its role as an antagonist of the nociceptin receptor (also known as the opioid receptor-like 1 receptor). This compound is particularly significant in the study of pain modulation and neuropeptide signaling due to its ability to inhibit the biological activities of nociceptin, a neuropeptide involved in pain perception.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piv-RYYRIK-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids (arginine, tyrosine, isoleucine, and lysine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each amino acid addition is followed by deprotection steps to remove the protecting groups.
Industrial Production Methods: For large-scale production, the synthesis can be automated using peptide synthesizers. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The pivaloyl group is introduced at the N-terminus through acylation with pivaloyl chloride in the presence of a base such as triethylamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The peptide can participate in substitution reactions, especially at the arginine and lysine residues, where side-chain modifications can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide forms.
Substitution: Modified peptides with altered side chains.
科学研究应用
Piv-RYYRIK-NH2 is extensively used in scientific research due to its role as a nociceptin receptor antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating nociceptin receptor signaling pathways and their role in pain modulation.
Medicine: Exploring potential therapeutic applications for pain management and neurodegenerative diseases.
Industry: Developing new analgesic drugs and studying receptor-ligand interactions.
作用机制
Piv-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor, thereby inhibiting the action of nociceptin. This interaction prevents the receptor from activating downstream signaling pathways involved in pain perception. The molecular targets include the G-protein coupled receptor pathways, which are crucial for transmitting the nociceptive signals.
相似化合物的比较
Ac-RYYRIK-NH2: Another nociceptin receptor antagonist with similar structure but different N-terminal modification (acetyl group instead of pivaloyl group).
IsoVa-RYYRIK-NH2: A variant with isovaleryl group at the N-terminus, used as a specific antagonist ligand for the nociceptin receptor.
Uniqueness: Piv-RYYRIK-NH2 is unique due to its pivaloyl group, which enhances its binding affinity and specificity for the nociceptin receptor. This modification also influences its pharmacokinetic properties, making it a valuable tool in receptor studies and potential therapeutic applications.
属性
分子式 |
C47H76N14O8 |
|---|---|
分子量 |
965.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,2-dimethylpropanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C47H76N14O8/c1-6-28(2)37(43(68)56-32(38(49)63)16-10-11-23-48)61-40(65)33(17-12-24-54-45(50)51)57-41(66)36(27-30-19-21-31(62)22-20-30)59-42(67)35(26-29-14-8-7-9-15-29)58-39(64)34(18-13-25-55-46(52)53)60-44(69)47(3,4)5/h7-9,14-15,19-22,28,32-37,62H,6,10-13,16-18,23-27,48H2,1-5H3,(H2,49,63)(H,56,68)(H,57,66)(H,58,64)(H,59,67)(H,60,69)(H,61,65)(H4,50,51,54)(H4,52,53,55)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
KUMVVDGHDQEFOK-KHLMYIKTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)(C)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


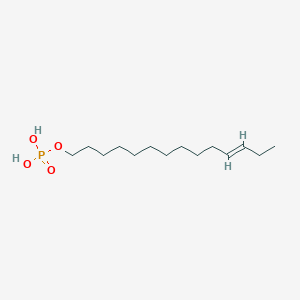


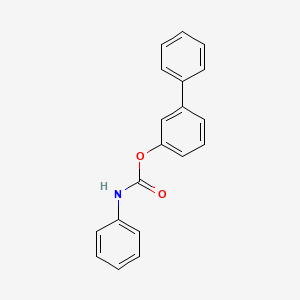
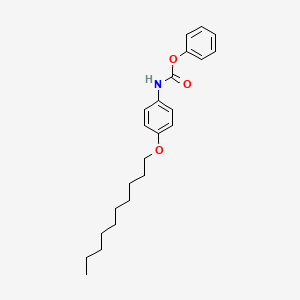
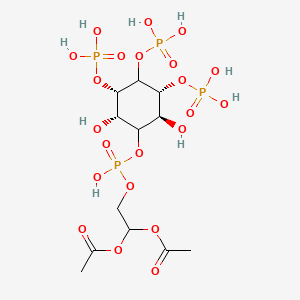
![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)
